2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using a furan-2-ylmethyl sulfonyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the azetidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of novel therapeutics.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-13-5-3-12(4-6-13)8-16(19)18-9-15(10-18)23(20,21)11-14-2-1-7-22-14/h1-7,15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHLRMUOTUEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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